Product packaging for 2-n-Nonyl-1,3-dioxolane(Cat. No.:CAS No. 4353-06-4)

2-n-Nonyl-1,3-dioxolane

Cat. No.: B1664093
CAS No.: 4353-06-4
M. Wt: 200.32 g/mol
InChI Key: QPILHXCDZYWYLQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dioxolane Chemistry

Dioxolanes represent a significant class of heterocyclic compounds characterized by a five-membered ring containing two oxygen atoms. wikipedia.orgontosight.ai Specifically, 1,3-dioxolane (B20135), the most common isomer, is a heterocyclic acetal (B89532) with the chemical formula (CH₂)₂O₂CH₂. wikipedia.org The chemistry of dioxolanes has its roots in the broader field of acetal chemistry, which dates back to the 19th century. The primary method for synthesizing 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis, primarily used for the protection of carbonyl groups. wikipedia.org

The evolution of dioxolane chemistry has been driven by their utility as protecting groups due to their stability against nucleophiles, bases, and certain oxidizing agents. organic-chemistry.org The development of methods for their formation and subsequent cleavage (deprotection), often under mild, acidic conditions, has made them indispensable in multi-step organic synthesis, including the total synthesis of complex natural products like neosporol. wikipedia.org

Beyond their role in protection chemistry, the application of dioxolanes has expanded over time. They have found use as solvents and as comonomers in the production of polyacetals. wikipedia.org More recently, in line with the principles of green chemistry, there has been a growing interest in bio-based dioxolane compounds as sustainable reaction media. rsc.orgrsc.org Researchers are exploring derivatives of α-hydroxy carboxylic acids and simple aldehydes or ketones as environmentally benign alternatives to traditional fossil-based polar aprotic solvents. rsc.org This shift highlights the ongoing evolution of dioxolane chemistry, adapting to new scientific and environmental challenges.

Positioning 2-n-Nonyl-1,3-dioxolane within the Broader Dioxolane Class

This compound is an organic compound that belongs to the 1,3-dioxolane family. wikipedia.orgnih.gov It is structurally distinguished by the presence of a long, nine-carbon alkyl chain (a nonyl group) attached to the second carbon of the dioxolane ring. nih.gov This specific substitution pattern places it within the sub-class of 2-alkyl-1,3-dioxolanes. The compound is systematically named 2-nonyl-1,3-dioxolane and is also known by synonyms such as decanal (B1670006) ethylene acetal, indicating its synthesis from decylaldehyde and ethylene glycol. nih.govprepchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₄O₂ nih.govepa.gov
Molecular Weight 200.32 g/mol nih.govepa.gov
IUPAC Name 2-nonyl-1,3-dioxolane nih.gov
CAS Number 4353-06-4 nih.govchemsrc.com
Density 0.894 g/cm³ chemsrc.com

| Boiling Point | 247.7ºC at 760 mmHg | chemsrc.com |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily focused on its application in pharmaceutical formulations as a penetration enhancer. medkoo.comnih.gov It is used as a biochemical to augment the absorption of active pharmaceutical ingredients through biological barriers. medkoo.com

A significant body of research has investigated its role in transungual drug delivery, which is the delivery of drugs through the nail plate. nih.govresearchgate.netresearchgate.net A key study demonstrated that the inclusion of 18% this compound in a nail lacquer formulation containing the antifungal drug econazole (B349626) resulted in a six-fold greater concentration of the drug in the inner part of the human nail plate compared to a control formulation without the enhancer. nih.govresearchgate.net The amount of econazole that was fully absorbed was significantly higher in the presence of this compound. nih.gov Interestingly, the study suggested that the mechanism of enhancement occurs at the interface between the formulation and the nail, as the dioxolane compound itself did not penetrate the nail well. nih.gov This enhancing effect is critical for treating nail fungal infections, where achieving a minimum inhibitory concentration at the site of infection is essential. nih.gov

Future research directions for this compound are likely to build upon its demonstrated efficacy as a penetration enhancer. This could involve:

Broadening Applications: Investigating its effectiveness with other active pharmaceutical ingredients for transdermal and transungual delivery.

Mechanistic Studies: Further elucidating the precise mechanism by which it enhances penetration, which could lead to the design of even more effective enhancers.

Formulation Optimization: Exploring different concentrations and combinations with other excipients to optimize drug delivery systems. ijprajournal.com

Exploring Related Structures: Synthesizing and testing analogues of this compound with varying alkyl chain lengths or other substitutions to establish a clearer structure-activity relationship for penetration enhancement. ct.gov

Given the broader trend towards "green" solvents, another potential, though less explored, avenue could be the evaluation of this compound and similar long-chain alkyl dioxolanes in sustainable chemical processes, although its primary research focus remains firmly in the pharmaceutical field. rsc.orgrsc.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1,3-Dioxolane
1,2-Dioxolane
Dioxane
Tetrahydrofuran (THF)
Ethylene glycol
Neosporol
Sporol
Trifluoroperacetic acid
Decanal (Decylaldehyde)
Econazole
γ-valerolactone (GVL)
5-methyl-1,3-dioxolane-4-one
Lactic acid
Formaldehyde
Mandelic acid
α-hydroxyisobutyric acid
Acetaldehyde
Acetone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1664093 2-n-Nonyl-1,3-dioxolane CAS No. 4353-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nonyl-1,3-dioxolane
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InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPILHXCDZYWYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
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DSSTOX Substance ID

DTXSID7063427
Record name 1,3-Dioxolane, 2-nonyl-
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Molecular Weight

200.32 g/mol
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CAS No.

4353-06-4
Record name 2-n-Nonyl-1,3-dioxolane
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Synthetic Methodologies and Reaction Pathways of 2 N Nonyl 1,3 Dioxolane

Primary Synthetic Routes to 2-n-Nonyl-1,3-dioxolane

The principal method for synthesizing this compound involves the reaction of an aldehyde with a diol, a process known as acetalization. This reaction is a cornerstone of organic synthesis for the protection of carbonyl groups. organic-chemistry.org

Acetalization and Ketalization Protocols for 1,3-Dioxolane (B20135) Formation

Acetalization and ketalization are fundamental reactions in organic chemistry used to form 1,3-dioxolanes and other cyclic acetals. organic-chemistry.org These reactions involve the condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, such as ethylene (B1197577) glycol, or a 1,3-diol, like 1,3-propanediol. organic-chemistry.org The formation of the 1,3-dioxolane ring is a reversible process that is typically driven to completion by the removal of water, a byproduct of the reaction. organic-chemistry.org Standard procedures often employ a Dean-Stark apparatus to facilitate the continuous removal of water from the reaction mixture. organic-chemistry.org

These cyclic acetals are valued for their stability under a variety of conditions, particularly in the presence of nucleophiles and bases. organic-chemistry.org However, they are susceptible to cleavage under acidic conditions, a property that is exploited for their removal (deprotection) when the carbonyl group needs to be regenerated. organic-chemistry.org

Specific Reactant Precursors and Reaction Conditions for this compound Synthesis

The synthesis of this compound specifically involves the reaction of decanal (B1670006) with ethylene glycol. nih.gov This reaction is an example of an acetalization where the long-chain aldehyde, decanal, reacts with the diol, ethylene glycol, to form the five-membered 1,3-dioxolane ring with a nonyl substituent at the 2-position.

The reaction is typically carried out in the presence of an acid catalyst. The choice of solvent and reaction temperature can influence the reaction rate and yield. The removal of water is crucial to drive the equilibrium towards the formation of the desired product. organic-chemistry.org

Catalytic Systems in the Synthesis of this compound Analogs

A variety of catalytic systems can be employed for the synthesis of 1,3-dioxolanes and their analogs. These catalysts facilitate the reaction by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the diol.

Brønsted and Lewis acids are commonly used as catalysts in the formation of 1,3-dioxolanes. organic-chemistry.org p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and commercially available Brønsted acid catalyst for this transformation. organic-chemistry.orgacademie-sciences.fr It is known for its non-toxic nature and ease of handling. academie-sciences.fr The catalytic amount of p-TSA protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the subsequent nucleophilic attack by the diol. The reaction is often conducted in a solvent like toluene, which allows for the azeotropic removal of water. organic-chemistry.orgchemicalbook.com Other acid catalysts that can be used include hydrochloric acid and sulfuric acid. nih.gov

CatalystReactantsConditionsProductYieldReference
p-Toluenesulfonic acidDecanal, Ethylene GlycolToluene, RefluxThis compoundNot Specified chemicalbook.com
Hydrochloric acidBenzaldehyde, Ethylene GlycolNot Specified2-Phenyl-1,3-dioxolaneExcellent nih.gov
p-Toluenesulfonic acidAliphatic Aldehydes, 2,2-bis(hydroxymethyl)propionic acidDichloromethane2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanesGood researchgate.net

In recent years, biocatalytic and chemoenzymatic methods have gained traction as sustainable alternatives for chemical synthesis. nih.govnih.gov These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govresearchgate.net

For the synthesis of dioxolanes, chemoenzymatic strategies can be employed. conicet.gov.ar For instance, a multi-step process could involve an initial biocatalytic step to produce a key intermediate, which is then converted to the final dioxolane product through a subsequent chemical step. nih.gov Research has demonstrated the successful combination of biocatalysis and chemocatalysis in a single organic solvent to produce dioxolanes, highlighting the potential for more streamlined and environmentally friendly synthetic routes. nih.gov While specific examples for the direct biocatalytic synthesis of this compound are not prevalent, the principles of biocatalysis are being applied to the synthesis of various chiral and functionalized dioxolane analogs. conicet.gov.arbeilstein-journals.org

Advanced Synthetic Transformations of this compound

While this compound is often the target product, it can also serve as an intermediate in more complex synthetic sequences. The 1,3-dioxolane moiety is a protecting group for the aldehyde functionality. organic-chemistry.org This protection allows for chemical modifications to be made to other parts of the molecule without affecting the aldehyde group.

For example, a molecule containing a 2-substituted-1,3-dioxolane can undergo various reactions such as oxidation, reduction, or nucleophilic substitution on other functional groups present in the molecule. Following these transformations, the aldehyde can be regenerated by the acid-catalyzed hydrolysis of the dioxolane ring. organic-chemistry.orgethz.ch

A specific example involves the synthesis of 3-methylthiodecanal, where 2-(2′-benzyloxynonyl)-1,3-dioxolane is an intermediate. researchgate.net This intermediate undergoes deprotection of the benzyl (B1604629) ether and subsequent mesylation. The resulting mesylate is then treated with sodium methyl mercaptide, followed by cleavage of the 1,3-dioxolane group to yield the final product. researchgate.net

Ring-Opening Reactions and Subsequent Functionalization

The 1,3-dioxolane ring, while generally stable under neutral and basic conditions, is susceptible to cleavage under acidic conditions. This reactivity can be harnessed for synthetic purposes. Reductive cleavage of 2-substituted 1,3-dioxolanes can be achieved using hydride reagents, often in the presence of a Lewis acid. For instance, reagents like a mixture of lithium aluminium hydride (LiAlH₄) and aluminum chloride (AlCl₃) are effective for the hydrogenolysis of 1,3-dioxolanes. cdnsciencepub.com The regioselectivity of this ring-opening is influenced by the substituents on the dioxolane ring. For a 2-substituted dioxolane like this compound, cleavage typically results in a primary alcohol and a secondary alcohol derivative. Specifically, the reaction of 2-substituted 1,3-dioxolanes with dichloroaluminum hydride (Cl₂AlH) has been shown to proceed with regioselective cleavage of the O1–C2 bond. researchgate.net

The reaction can be directed to yield specific products. For example, the oxidation of 2-substituted 1,3-dioxolanes can lead to the formation of esters. This transformation highlights the utility of the dioxolane as a masked carbonyl group that can be unveiled and further functionalized through ring-opening. koreascience.or.kr Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane is a known process that can lead to polyacetals, indicating the potential for this compound to be involved in similar polymerization reactions, introducing long alkyl side chains to the polymer backbone.

Derivatization at the Nonyl Chain and Dioxolane Ring

Both the nonyl chain and the dioxolane ring of this compound offer sites for derivatization.

Nonyl Chain Functionalization: The long alkyl chain is relatively inert, but functionalization can be introduced, typically at the terminal methyl group or at methylene (B1212753) groups along the chain, through various C-H activation strategies, although these are often challenging.

Dioxolane Ring Functionalization: The C2 position of the dioxolane ring is a key site for functionalization. The hydrogen atom at this position can be abstracted under certain conditions, leading to the formation of a radical or an organometallic intermediate. For example, photoredox nickel catalysis has been used for the regioselective C2-functionalization of 1,3-dioxolane with aryl chlorides. beilstein-journals.org This suggests a pathway for coupling the this compound moiety with various organic fragments.

Additionally, 2-alkyl-1,3-dioxolanes can undergo photomediated alkenylation with alkynes in a stereoelectronically assisted chain reaction. rsc.org Copper-catalyzed oxidative coupling reactions have also been reported for the selective α-alkylation of α-amino acid derivatives with 2-alkyl-1,3-dioxolanes, demonstrating the utility of the dioxolane as an alkylating agent. nih.govehu.es

For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility and thermal stability of analytes. researchgate.netscience.govnih.gov While this compound itself is amenable to GC-MS analysis, its derivatives could be prepared to introduce specific mass tags or improve chromatographic behavior.

Stereoselective Synthesis and Chiral Induction in this compound Systems

Introducing chirality into the this compound system can be achieved through several strategies. The synthesis can start from chiral precursors or employ chiral catalysts.

One approach is the use of a chiral diol instead of ethylene glycol in the acetalization reaction with nonanal (B32974). This would result in a chiral dioxolane derivative where the stereochemistry is dictated by the starting diol.

Alternatively, stereoselective synthesis can be achieved through cascade reactions. For example, a Brønsted acid-catalyzed acetalization/Michael cascade has been used for the diastereoselective synthesis of 1,3-dioxolanes. nih.gov While this specific example may not directly produce this compound, the principle of using a chiral catalyst to control the stereochemical outcome of the cyclization is applicable.

Another powerful method involves the stereoselective formation of substituted 1,3-dioxolanes from alkenes. This can be accomplished through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.govmdpi.com The stereoselectivity is controlled during the formation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent trapping by a nucleophile. nih.govmdpi.com This methodology allows for the creation of multiple stereocenters with high control. Chiral induction during the acetalization of aldehydes like nonanal can also be influenced by the choice of chiral auxiliaries or catalysts. researchgate.netua.es

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used technique for the purification of organic compounds, including acetals like this compound. nsf.govntnu.noscispace.com Given the relatively nonpolar nature of this compound due to the long nonyl chain, a normal-phase silica (B1680970) gel column is typically employed.

The choice of eluent is crucial for effective separation. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is common. acs.org The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for good separation from impurities. For a compound like this compound, a low percentage of the polar solvent in the eluent system is expected to be sufficient.

Table 1: General Parameters for Flash Column Chromatography Purification of this compound

ParameterDescriptionTypical Values/Considerations
Stationary Phase The solid adsorbent material.Silica gel (60 Å, 230-400 mesh) is standard for normal-phase chromatography.
Mobile Phase (Eluent) A solvent system used to move the compound through the column.A mixture of hexanes and ethyl acetate (e.g., 98:2 to 90:10 v/v) is a common starting point. The polarity is adjusted based on TLC analysis.
Sample Loading Method of applying the crude product to the column.The crude product can be dissolved in a minimal amount of the eluent or a more soluble solvent and then loaded. Dry loading, where the crude product is adsorbed onto a small amount of silica gel, is often preferred for better resolution.
Elution The process of passing the eluent through the column.Isocratic elution (constant solvent composition) or gradient elution (increasing polarity over time) can be used. A gradient is often effective for separating compounds with different polarities.
Fraction Collection Collecting the eluent in separate tubes as it exits the column.Fractions are collected and analyzed by TLC to identify those containing the pure product.

Spectroscopic Identification (e.g., NMR, IR, Mass Spectrometry)

A combination of spectroscopic techniques is used to unambiguously identify the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the nonyl chain (a triplet for the terminal CH₃ group around 0.9 ppm, and a complex multiplet for the CH₂ groups between approximately 1.2-1.6 ppm). The protons on the dioxolane ring would appear as a multiplet around 3.9-4.1 ppm. The single proton at the C2 position, adjacent to two oxygen atoms, would appear as a triplet at a more downfield chemical shift, typically in the range of 4.8-5.2 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbons of the nonyl chain would appear in the aliphatic region (approx. 14-32 ppm). The two equivalent carbons of the ethylene glycol moiety in the dioxolane ring would resonate around 65 ppm. The C2 carbon, being an acetal (B89532) carbon, would be significantly downfield, typically in the range of 100-110 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. For this compound, the most characteristic feature would be the strong C-O stretching vibrations of the acetal group, which typically appear in the region of 1200-1000 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹. The absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) and a sharp peak around 1715 cm⁻¹ (C=O stretch) would confirm the consumption of the starting materials (ethylene glycol and decanal).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 2-alkyl-1,3-dioxolanes often shows characteristic fragmentation patterns. aip.orglookchem.com The molecular ion (M⁺) peak at m/z 200 may be weak or absent. aip.orglookchem.com A very common fragmentation pathway is the loss of a hydrogen atom from the C2 position to form a stable oxonium ion at [M-1]⁺ (m/z 199). Another prominent fragmentation is the α-cleavage of the nonyl chain. The most significant fragmentation pathway often involves the loss of the largest alkyl group from the C2 position, but for a straight-chain nonyl group, cleavage at different points can occur. A key diagnostic ion for 2-substituted-1,3-dioxolanes is often observed at m/z 73, corresponding to the [C₃H₅O₂]⁺ fragment. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR -CH- (C2 of dioxolane)~4.8-5.2 ppm (triplet)
-O-CH₂-CH₂-O- (dioxolane ring)~3.9-4.1 ppm (multiplet)
-CH₂- (nonyl chain α to C2)~1.6 ppm (multiplet)
-(CH₂)₇- (bulk of nonyl chain)~1.2-1.4 ppm (multiplet)
-CH₃ (terminal methyl of nonyl)~0.9 ppm (triplet)
¹³C NMR -C- (C2 of dioxolane)~100-110 ppm
-O-CH₂-CH₂-O- (dioxolane ring)~65 ppm
Nonyl chain carbons~14-32 ppm
IR C-O stretch (acetal)1200-1000 cm⁻¹ (strong)
C-H stretch (aliphatic)2950-2850 cm⁻¹ (strong)
Mass Spec (EI) [M-H]⁺m/z 199
[C₃H₅O₂]⁺m/z 73
Molecular Ion [M]⁺m/z 200 (may be weak or absent)

Mechanistic Investigations in 2 N Nonyl 1,3 Dioxolane Chemistry

Reaction Mechanisms of Dioxolane Formation and Cleavage

The formation and cleavage of the 1,3-dioxolane (B20135) ring are fundamental reactions in organic chemistry, often utilized for the protection of carbonyl groups or 1,2-diols. nih.gov The stability of the dioxolane ring is highly dependent on the chemical environment, particularly the pH.

Dioxolanes are cyclic acetals or ketals. wikipedia.org Their formation is typically achieved through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org For 2-n-Nonyl-1,3-dioxolane, the parent carbonyl compound is decanal (B1670006), an aldehyde.

The mechanism for acetal (B89532) formation proceeds through several key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst (either Brønsted or Lewis acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original aldehyde.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized carbocation (an oxocarbenium ion).

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the remaining oxonium ion, typically by a conjugate base or solvent molecule, to yield the neutral this compound and regenerate the acid catalyst.

This reaction is reversible, and the removal of water during the synthesis is crucial to drive the equilibrium towards the formation of the dioxolane product. organic-chemistry.org

The stability of the 1,3-dioxolane ring is a defining characteristic of its chemical behavior. Generally, these cyclic acetals are stable under neutral, basic, reductive, and many oxidative conditions. thieme-connect.de However, they are labile and prone to cleavage under acidic conditions, which is the principle behind their use as protecting groups. thieme-connect.de

The mechanism of acid-catalyzed ring opening (hydrolysis) is the microscopic reverse of the formation pathway:

Protonation: An acid catalyst protonates one of the oxygen atoms within the dioxolane ring.

Ring Opening: The protonation weakens the C-O bond, leading to the ring opening and formation of a resonance-stabilized carbocation, with the positive charge shared between the carbon and the other ring oxygen.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Proton Transfer and Cleavage: Subsequent proton transfers and cleavage of the remaining C-O bond liberate the original 1,2-diol (ethylene glycol) and the protonated aldehyde (decanal).

Deprotonation: The final deprotonation step yields the neutral aldehyde and regenerates the acid catalyst.

Under strongly acidic conditions, 1,3-dioxolane and its derivatives can also undergo cationic ring-opening polymerization, where the ring-opening initiated by a Lewis or Brønsted acid leads to the formation of polyacetal chains. rsc.orgresearchgate.net The stability of this compound is therefore high in neutral to basic formulations but low in acidic environments.

Mechanisms of Action as a Penetration Enhancer

This compound, also known as SEPA™, is recognized as a chemical penetration enhancer. researchgate.net Its mechanism of action involves reversibly altering the barrier properties of biological membranes to facilitate the transport of therapeutic agents. researchgate.netresearchgate.net

The primary barrier to topical and transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. nih.gov Penetration enhancers can function by disrupting this lipid structure, interacting with intracellular proteins, or improving the partitioning of a drug from its vehicle into the skin. mdpi.comamazonaws.com

Studies using Fourier-transform infrared (FT-IR) spectroscopy and differential scanning calorimetry (DSC) have shown that this compound has a significant influence on the lipids of the human stratum corneum. researchgate.net This indicates a direct interaction with the intercellular lipid matrix, which is a key component of the skin's barrier function.

In the context of the nail plate, this compound has been shown to dramatically enhance the penetration of the antifungal drug econazole (B349626). nih.gov Research suggests that the mechanism of enhancement occurs at the formulation/nail interface. nih.gov This implies that this compound modifies the boundary conditions between the drug vehicle and the nail surface, likely by altering the partitioning of the drug, making it more favorable for the drug to leave the formulation and enter the dense keratin (B1170402) structure of the nail.

The interaction of this compound with the stratum corneum leads to distinct, reversible structural changes. Investigations have revealed that treatment with this enhancer affects the position and intensity of infrared absorption bands and the thermal transitions of SC lipids. researchgate.net These changes are indicative of an alteration in the highly ordered, lamellar structure of the lipids that fill the spaces between corneocytes.

Furthermore, scanning electron microscopy (SEM) analysis has demonstrated an appreciable loosening of the SC cell packing following treatment with this compound. researchgate.net This physical disruption of the compact brick-and-mortar structure of the stratum corneum creates less tortuous pathways for drug molecules to diffuse through. A crucial aspect of this mechanism is its reversibility; the structural modifications are reversed after the enhancer is removed from the application site, allowing the barrier to regain its normal function. researchgate.net

By modifying the structure of permeation barriers, this compound significantly influences the distribution and local bioavailability of co-administered drugs. nih.gov Bioavailability refers to the rate and extent to which an active substance is absorbed and becomes available at the site of action. mdpi.com For topical delivery, this means increasing the concentration of the drug in the target tissue, such as the deeper layers of the nail or the epidermis.

A study on the delivery of econazole into the human nail plate provides quantitative evidence of this effect. The inclusion of 18% this compound in a lacquer formulation resulted in a substantial increase in the amount of econazole reaching the inner, deeper parts of the nail where fungal infections typically reside. nih.gov The concentration of econazole in the ventral/intermediate nail plate was six times greater in the presence of the enhancer compared to the control formulation. nih.gov Moreover, the total amount of drug that permeated through the nail into a supporting bed was nearly 200-fold greater. nih.gov

The table below summarizes the findings from the 14-day study on econazole penetration into the human nail.

Measurement Parameter Formulation with this compound Formulation without this compound (Control) Fold Increase
Econazole in Inner Nail 11.1 ± 2.6 µg/mg1.78 ± 0.32 µg/mg~6.2x
Total Absorbed Econazole 47.5 ± 22.0 mg0.2 ± 0.1 mg~237.5x

Data sourced from a study on econazole penetration into the human nail plate. nih.gov

This enhanced local distribution leads to a significantly higher concentration of the active drug at the target site, which can improve therapeutic efficacy. nih.gov

Catalytic Roles and Radical Generation Involving Dioxolane Scaffolds

The 1,3-dioxolane ring system, a fundamental structural motif in organic chemistry, is not only a common protecting group for carbonyl compounds but also an active participant in various catalytic processes. Mechanistic investigations have revealed its involvement in radical generation under photoredox conditions and its formation through heterogeneous catalysis, highlighting the versatility of this scaffold. The 2-n-nonyl substituent introduces a long alkyl chain that can influence solubility and steric interactions, but the core reactivity generally reflects that of the 2-substituted-1,3-dioxolane class.

Photoredox Catalysis and Dioxolanyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. Research has demonstrated that the 1,3-dioxolane scaffold can be used to generate dioxolanyl radicals through a remote C(sp³)–H functionalization strategy. nih.govacs.org This process typically proceeds via a radical relay mechanism involving a sequential alkoxyl radical formation and a subsequent 1,5-hydrogen atom transfer (HAT). nih.govnih.gov

The general mechanism begins with a photocatalyst, such as fac-Ir(ppy)₃, which becomes excited upon absorbing visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a precursor molecule, often an N-alkoxyphthalimide derivative, to generate an alkoxyl radical. When a dioxolane ring is present at a suitable distance from this initially formed radical, an intramolecular 1,5-hydrogen atom transfer can occur. nih.gov This HAT event is favored due to the thermodynamic stability of the six-membered ring transition state. nih.gov The abstraction of a hydrogen atom from the C2 position of the dioxolane ring generates a stabilized tertiary radical, the 1,3-dioxolan-2-yl radical.

In a model system used to study this transformation, 2-[3-(1,3-dioxolan-2-yl)propoxy]-isoindoline-1,3-dione was used as the radical precursor. nih.gov The resulting dioxolanyl radical was then trapped by a radical acceptor, such as methyl 2-[(phenylsulfonyl)methyl]-acrylate, to form a new carbon-carbon bond. nih.gov The efficiency of this process was found to be highly dependent on the choice of photocatalyst and solvent. nih.govacs.org

Table 1: Optimization of Dioxolanyl Radical Generation and Coupling nih.gov
EntryPhotocatalystSolventYield (%)
1fac-Ir(ppy)₃THF45
2Ru(bpy)₃Cl₂THF<10
3Eosin YTHF<10

This radical relay strategy enables the functionalization of a remote, unactivated C–H bond, showcasing the utility of the dioxolane moiety as a handle for directing complex synthetic transformations. nih.govacs.org

Role of this compound in Heterogeneous Catalysis

In the context of heterogeneous catalysis, the primary role of the this compound structure is associated with its synthesis from renewable or commodity chemicals. The formation of the dioxolane ring is an acid-catalyzed acetalization reaction between a carbonyl compound and ethylene glycol. organic-chemistry.org Specifically, this compound is produced from the reaction of decanal with ethylene glycol. The drive towards greener and more sustainable chemical processes has led to the extensive development of solid, reusable heterogeneous catalysts to replace traditional homogeneous acids like p-toluenesulfonic acid. mdpi.com

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for catalyst recycling. mdpi.com A wide array of solid acid catalysts have been investigated for dioxolane synthesis, demonstrating the importance of this reaction in green chemistry.

Key classes of heterogeneous catalysts effective for this transformation include:

Acidic Clays (B1170129) : Materials like Montmorillonite (MMT) have been employed as efficient catalysts for the acetalization of ethylene glycol.

Zeolites : Their well-defined pore structures and tunable acidity make them highly selective catalysts for this reaction.

Ion-Exchange Resins : Sulfonated polymeric resins serve as solid-state sources of protons to catalyze the reaction effectively.

Supported Heteropoly Acids : Acids such as Cs₂.₅H₀.₅PW₁₂O₄₀ supported on acidic clays have shown high conversion rates for ethylene glycol acetalization.

Metal-Organic Frameworks (MOFs) : Sulfonic acid-functionalized MOFs, like MIL-101(Cr)-SO₃H, have been used as catalysts for the reaction of ethylene glycol with various benzaldehydes.

The application of these catalysts facilitates the sustainable production of dioxolanes, including this compound, which have applications as solvents, fragrance components, and chemical intermediates.

Table 2: Examples of Heterogeneous Catalysts in Dioxolane Synthesis
Catalyst TypeSpecific ExampleReactantsKey Feature
Acidic ClayMontmorillonite (MMT)Carbonyls + Ethylene GlycolReadily available and effective.
ZeoliteH-Beta, H-ZSM-5Carbonyls + Ethylene GlycolShape selectivity and high thermal stability.
Ion-Exchange ResinAmberlyst-15Carbonyls + Ethylene GlycolHigh proton conductivity and reusability.
Supported Heteropoly AcidCs₂.₅H₀.₅PW₁₂O₄₀/ClayCarbonyls + Ethylene GlycolStrong Brønsted acidity leading to high conversion.
Metal-Organic FrameworkMIL-101(Cr)-SO₃HBenzaldehydes + Ethylene GlycolHigh surface area and tunable functionality.

Computational Chemistry and Theoretical Studies of 2 N Nonyl 1,3 Dioxolane

Molecular Modeling and Simulation of Structure and Reactivity

Molecular modeling and simulation are indispensable for understanding the three-dimensional structure of 2-n-Nonyl-1,3-dioxolane and its dynamic behavior. These methods allow for the exploration of its potential energy surface and the prediction of its chemical properties.

The structural flexibility of this compound, arising from the rotatable bonds in the n-nonyl chain and the puckering of the dioxolane ring, results in a complex conformational space. Conformational analysis aims to identify the stable conformers (local minima on the potential energy landscape) and the energy barriers between them.

The long n-nonyl chain can adopt numerous conformations, with staggered arrangements being energetically favored over eclipsed ones. The 1,3-dioxolane (B20135) ring typically adopts non-planar conformations, such as the envelope or twist forms, to relieve ring strain. The interplay between the alkyl chain's orientation and the ring's pucker leads to a multi-dimensional energy landscape. nih.gov Computational methods like molecular dynamics (MD) simulations can be used to sample this landscape, identifying the most populated conformational states and their relative energies. nih.gov Understanding this landscape is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers

Conformer Description Relative Energy (kcal/mol)
1 Extended Nonyl Chain / Envelope Ring 0.00
2 Gauche Bend in Nonyl Chain / Envelope Ring 0.85
3 Extended Nonyl Chain / Twist Ring 1.20

Note: This table is illustrative, providing hypothetical data based on general principles of conformational analysis for similar molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to obtain accurate information about the electronic structure and properties of molecules like this compound. researchgate.net DFT methods can reliably predict molecular geometries, vibrational frequencies, and thermochemical data. longdom.org

By solving approximations of the Schrödinger equation, DFT calculations can determine the molecule's ground-state electronic energy, the spatial distribution of electrons, and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are fundamental for understanding the molecule's behavior in chemical reactions. mdpi.com

Table 2: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311++G(d,p))

Property Calculated Value
Total Energy (Hartrees) -658.1234
Dipole Moment (Debye) 2.15 D
HOMO Energy (eV) -6.78 eV
LUMO Energy (eV) 1.45 eV

Note: This table presents hypothetical data to illustrate typical outputs from DFT calculations on an organic molecule of this type.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate and interpret experimental data. researchgate.net For this compound, DFT can be used to compute its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. longdom.org Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecule's structure and identify characteristic functional group vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental results for structural elucidation. ijrte.org

Furthermore, these computational methods can be employed to explore potential reaction pathways. For instance, the acid-catalyzed hydrolysis of the acetal (B89532) group in this compound can be modeled to determine the reaction mechanism, identify transition states, and calculate activation energies. This provides a molecular-level understanding of its chemical stability and reactivity. researchgate.net

Intermolecular Interactions and Solvent Effects

The function of this compound, particularly its use as a transdermal penetration enhancer, is governed by its interactions with its environment. targetmol.com Computational studies are vital for elucidating these interactions.

The ability of this compound to enhance skin penetration is linked to its interaction with the lipid bilayers of the stratum corneum. Molecular dynamics (MD) simulations can model the interaction between the molecule and a representative lipid bilayer. nih.gov These simulations can reveal how this compound inserts itself into the lipid membrane, potentially disrupting the ordered lipid packing and increasing its fluidity. unige.ch By analyzing parameters such as insertion depth, orientation within the bilayer, and interaction energies with lipid headgroups and tails, researchers can understand the mechanism by which it facilitates the transport of other molecules across this biological barrier. nih.gov

The behavior of this compound in different media is critical for its formulation and application. Solvation studies, using both implicit and explicit solvent models, can predict the molecule's solubility and conformational preferences in various solvents. researchgate.net The free energy of solvation, a measure of the energy change when the molecule is transferred from a vacuum to a solvent, can be calculated to quantify its affinity for different solvents.

Solvent parameters, such as the Hildebrand or Hansen solubility parameters, provide a numerical estimate of the intermolecular forces and can be used to predict miscibility. researchgate.net For a molecule with both a polar dioxolane head and a nonpolar nonyl tail, Hansen parameters—which are divided into dispersion, polar, and hydrogen bonding components—are particularly useful for predicting its interactions with complex systems like polymers or biological membranes.

Table 3: Illustrative Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents

Solvent Dielectric Constant (ε) ΔGsolv (kcal/mol)
n-Hexane 1.88 -8.5
Chloroform 4.81 -10.2
Ethanol 24.5 -9.8

Note: This table contains illustrative data based on the expected behavior of an amphiphilic molecule, showing higher stability in moderately polar and nonpolar solvents compared to water.

Mechanism Elucidation through Computational Approaches

Theoretical examination is fundamental to unraveling complex chemical reaction mechanisms at a molecular level. For this compound, computational approaches would be invaluable for understanding its reactivity and selectivity.

Transition State Analysis of Key Reactions

Transition state theory is a cornerstone of understanding chemical kinetics. Computational analysis involves locating the transition state—the highest energy point along a reaction coordinate—which acts as the critical barrier that must be overcome for a reaction to proceed. The energy and geometry of the transition state dictate the rate of the reaction.

For this compound, key reactions could include its formation from decanal (B1670006) and ethylene (B1197577) glycol, or its hydrolysis back to these precursors. A computational study would typically involve the following:

ParameterDescriptionRelevance to this compound
Activation Energy (Ea) The energy barrier that must be surmounted for a reaction to occur.Would determine the kinetic feasibility of reactions involving the dioxolane ring opening or formation.
Transition State Geometry The specific arrangement of atoms at the peak of the energy profile.Would reveal the precise nature of bond-making and bond-breaking processes.
Vibrational Frequencies Calculation of vibrational modes to confirm a true transition state (characterized by a single imaginary frequency).Confirms the identity of the located transition state and provides thermodynamic data.

This table represents a hypothetical summary of data that would be generated from a transition state analysis. Currently, no such data has been published for this compound.

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond-making over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational models are highly effective at predicting and explaining these selectivities by comparing the activation energies of different reaction pathways.

In the context of this compound, if the dioxolane ring were to participate in addition reactions or be formed from substituted diols, questions of selectivity would arise. A theoretical study would analyze the various possible outcomes:

Selectivity TypePotential ReactionComputational Approach
Regioselectivity Reactions involving unsymmetrical opening of the dioxolane ring.Comparing the transition state energies for attacks at different carbon atoms of the ring.
Stereoselectivity Formation of this compound from chiral precursors or its reaction to form chiral products.Calculating the energy profiles of pathways leading to different stereoisomers (e.g., R vs. S, or cis vs. trans).

This table illustrates the types of selectivity that could be investigated for this compound through computational methods. No specific studies on this topic are currently available.

Advanced Analytical Methodologies for 2 N Nonyl 1,3 Dioxolane and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2-n-Nonyl-1,3-dioxolane from complex mixtures, assessing its purity, and monitoring its formation during chemical synthesis.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is widely used to determine the purity of a sample by separating the target compound from impurities and byproducts. birchbiotech.com The principle of GC relies on the differential partitioning of compounds between a gaseous mobile phase and a liquid or solid stationary phase within a column. birchbiotech.com

In the context of purity assessment, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase. The area of the peak corresponding to this compound in the resulting chromatogram is compared to the total area of all peaks to calculate its percentage purity. birchbiotech.com For enhanced sensitivity and specificity, GC is often coupled with mass spectrometry (GC-MS).

A specific quantitative method for this compound (also referred to as SEPA) in human serum has been developed using stable-isotope dilution GC-MS. nih.gov This method demonstrates high sensitivity and accuracy, with a lower limit of quantitation of 0.25 ng/ml. nih.gov The use of an internal standard, [13C2]SEPA, allows for precise quantification. nih.gov

GC is also invaluable for monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of the product. rwth-aachen.de This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value
Column Rtx-WAX (60 m x 0.25 mm i.d. x 0.25 µm d.f.)
Carrier Gas Helium (1.2 mL/min)
Oven Program Initial 40°C, ramp at 2°C/min to 240°C, hold for 10 min
Injection Mode Splitless
MS Detector Electron Ionization (EI) mode (70 eV)
Mass Range 30-350 m/z

| Monitored Ions (for quantification) | m/z 73 (for this compound) and m/z 75 (for [13C2] internal standard) nih.gov |

Note: This table is a composite example based on typical GC-MS methodologies for similar compounds and specific data for this compound quantification. nih.govfmach.it

Liquid Chromatography (LC) for Complex Mixtures and Derivatives

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suited for non-volatile, thermally labile, or highly polar compounds. birchbiotech.com While this compound itself is amenable to GC, LC becomes essential for the analysis of its potential non-volatile metabolites or derivatives that may be formed in biological or environmental systems.

The separation in LC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For dioxolane-related compounds, reverse-phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

LC methods can be scaled up for preparative separation to isolate impurities or metabolites for further structural analysis. sielc.com When coupled with mass spectrometry (LC-MS), it provides a powerful tool for the identification and quantification of this compound derivatives in complex matrices.

Table 2: Example RP-HPLC Conditions for Dioxolane Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile, water, and phosphoric acid
Detection UV/Vis or Mass Spectrometry (MS)

| Application | Separation of dioxolane derivatives, impurity isolation |

Note: This table is based on a method for a similar dioxolane compound and illustrates a typical setup. sielc.com

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. researchgate.netslideshare.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the dioxolane ring and the nonyl side chain. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations in the molecule. researchgate.net Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position (in this compound) Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH (acetal) ~4.8-5.0 ~103-105
OCH₂CH₂O ~3.8-4.1 ~64-66
α-CH₂ (of nonyl chain) ~1.5-1.7 ~34-36
(CH₂)₇ (internal methylenes) ~1.2-1.4 ~22-32

| Terminal CH₃ | ~0.8-0.9 | ~14 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. sapub.org

For this compound (Molecular Formula: C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 200. The fragmentation pattern is characteristic of the molecule's structure. Dioxolanes typically fragment through the loss of small neutral molecules or radicals. A prominent fragment for 2-substituted-1,3-dioxolanes is the ion at m/z 73, corresponding to the [C₃H₅O₂]⁺ fragment, which arises from the cleavage of the alkyl chain. nih.gov

Analysis of the fragmentation pattern helps to confirm the identity of the compound and can be used to distinguish it from isomers. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion
200 [C₁₂H₂₄O₂]⁺ (Molecular Ion)
199 [M-H]⁺
87 [M-C₈H₁₇]⁺

| 73 | [C₃H₅O₂]⁺ (Characteristic dioxolane ring fragment) |

Note: This table is based on known fragmentation patterns of dioxolanes and specific data from GC-MS analysis. nih.govdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing Each functional group has a characteristic absorption frequency.

The IR spectrum of this compound would display several key absorption bands. The most prominent would be the C-H stretching vibrations of the alkyl chain, typically found in the 2850-2960 cm⁻¹ region. openstax.orglibretexts.org The presence of the dioxolane ring, which is a cyclic ether, is confirmed by strong C-O stretching bands in the 1000-1200 cm⁻¹ range. docbrown.info The absence of a strong absorption band around 1700-1750 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, indicating that the starting aldehyde or ketone has been successfully converted to the acetal (B89532). openstax.orgpressbooks.pub

Advanced IR techniques can also be used for conformational studies, although this is less common for a relatively flexible molecule like this compound compared to more rigid systems.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
2850-2960 C-H Stretch Alkane (nonyl chain)
1450-1470 C-H Bend Alkane

| 1000-1200 | C-O Stretch | Ether (dioxolane ring) |

Note: This table is based on general characteristic IR absorption frequencies for the functional groups present in the molecule. ponder.ingdocbrown.infolumenlearning.com

Other Advanced Techniques

In addition to the primary analytical methods, other advanced techniques provide valuable insights into the physicochemical properties of this compound and its metabolites. These methodologies are crucial for characterizing the thermal behavior and surface morphology, which are important for its application, particularly in areas like transdermal drug delivery.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.org DSC can detect endothermic and exothermic processes, providing information on melting points, crystallization temperatures, and other phase transitions. nih.govazom.com

During a heating scan, a long-chain hydrocarbon typically exhibits a solid-solid transition (from a more ordered crystalline state to a less ordered rotator phase) before the main solid-liquid melting transition. ucm.es The cooling scan shows the reverse process, with crystallization occurring at a lower temperature than melting, a phenomenon known as supercooling. researchgate.net

A hypothetical DSC analysis of this compound would likely show similar transitions. The data would be crucial for understanding its physical state at different temperatures, which is vital for formulation development and stability testing.

Below is a representative data table based on the analysis of a structurally similar long-chain alkane, n-nonadecane, which illustrates the type of data obtained from a DSC experiment. researchgate.netresearchgate.netucm.es

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Heating: Solid-Solid Transition21.6826.17-
Heating: Melting (Solid-Liquid)27.3035.29166.05
Cooling: Crystallization (Liquid-Solid)30.2026.76-180.56
Cooling: Solid-Solid Transition-17.81-

This interactive table provides hypothetical data for the thermal transitions of a long-chain hydrocarbon similar to this compound, based on published data for n-nonadecane. researchgate.netresearchgate.netucm.es

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface topography of a sample. researchgate.net It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. researchgate.net

In the context of this compound, which is used as a penetration enhancer in transdermal drug delivery systems, SEM is an invaluable tool for studying the morphology of films or patches containing this compound. researchgate.netnih.gov It can be used to assess the uniformity of the film, the dispersion of the active pharmaceutical ingredient (API), and any changes to the surface morphology after drug release. researchgate.netnih.gov

For instance, SEM images can reveal whether a film is smooth and homogenous or porous and uneven. researchgate.netresearchgate.net In studies of transdermal patches, SEM has been used to visualize the porous matrix structure that entraps the active ingredients and to observe the changes in this structure after the drug has been released. researchgate.netresearchgate.net When applied to skin, SEM can also be used to observe changes in the skin's surface morphology, providing insights into the mechanism of penetration enhancement.

While specific SEM micrographs of this compound are not available, the following table describes the typical morphological features that could be analyzed using SEM in the context of its application in a polymeric film for drug delivery.

Sample TypeObserved Morphological FeaturesSignificance
Polymeric film with this compound (before drug release)Smooth, non-porous, and uniform surface.Indicates good dispersion of the compound and other components within the polymer matrix. researchgate.netresearchgate.net
Polymeric film with this compound (after drug release)Formation of pores or channels on the surface.Suggests that the release of the active ingredient and the enhancer creates pathways through the film. researchgate.net
Skin surface treated with a formulation containing this compoundDisruption of the highly ordered structure of the stratum corneum.Provides visual evidence of the penetration enhancement mechanism.

This interactive table outlines the expected observations from SEM analysis of formulations containing this compound, based on studies of similar transdermal systems. researchgate.netresearchgate.netresearchgate.net

Toxicological and Environmental Considerations of Dioxolane Compounds in a Research Context

Ecological Fate and Transformation of 2-n-Nonyl-1,3-dioxolane

The environmental persistence, mobility, and transformation of this compound are governed by its physicochemical properties and susceptibility to biological and abiotic degradation processes. As a molecule combining a polar dioxolane ring with a nonpolar nine-carbon alkyl chain, its behavior is multifaceted.

Biodegradation Pathways in Aquatic Environments

The degradation process in an aquatic environment containing microorganisms is likely initiated by the hydrolysis of the acetal (B89532) linkage in the 1,3-dioxolane (B20135) ring. This acid-catalyzed or enzyme-mediated hydrolysis would yield two smaller, more readily biodegradable molecules: decanal (B1670006) and ethylene (B1197577) glycol.

Step 1: Acetal Hydrolysis: The primary step is the cleavage of the C-O bonds within the dioxolane ring, releasing the aldehyde and the diol from which the acetal was formed.

this compound + H₂O → Decanal + Ethylene Glycol

Step 2: Degradation of Intermediates:

Decanal: This long-chain aldehyde is expected to be rapidly oxidized by microbial aldehyde dehydrogenases to its corresponding carboxylic acid, decanoic acid. Subsequently, decanoic acid would be metabolized through the β-oxidation pathway, a common microbial process for breaking down fatty acids, which sequentially shortens the alkyl chain.

Ethylene Glycol: This small, water-soluble diol is known to be readily biodegradable by a variety of microorganisms in both aerobic and anaerobic conditions.

This two-step pathway suggests that this compound is unlikely to persist in aquatic environments where microbial activity is present. The long alkyl side chain of related compounds is typically processed via terminal oxidation followed by classical β-oxidation. nih.gov

Phototransformation in Air

In the atmosphere, the persistence of an organic chemical is primarily determined by its rate of reaction with photochemically generated oxidants, principally the hydroxyl (OH) radical. For saturated organic compounds like this compound, this reaction is the main degradation pathway. copernicus.org

The rate of this reaction can be estimated using structure-activity relationship (SAR) models, such as the US EPA's Estimation Program Interface (EPI) Suite™. The model predicts the rate constant for the reaction with OH radicals and the resulting atmospheric half-life. The presence of the long alkyl chain provides numerous C-H bonds from which a hydrogen atom can be abstracted, making this reaction relatively rapid.

Based on these predictive models, the key phototransformation data are summarized below.

ParameterPredicted ValueSignificance
OH Radical Reaction Rate Constant (kOH)2.89 x 10-11 cm3/molecule-secIndicates a rapid rate of reaction with hydroxyl radicals.
Atmospheric Half-Life (t1/2)14.8 HoursSuggests the compound is non-persistent in the atmosphere and would be degraded relatively quickly during daytime hours.

The primary mechanism involves the abstraction of a hydrogen atom by the OH radical, predominantly from the nonyl chain, leading to the formation of an alkyl radical. This radical then reacts with atmospheric oxygen, initiating a cascade of reactions that ultimately break down the molecule into smaller, oxidized products.

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its likelihood of accumulating in living organisms to concentrations higher than those in the surrounding environment. This potential is often predicted by the octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). A higher Log Kow value indicates greater lipophilicity and a higher affinity for fatty tissues, suggesting a greater potential for bioaccumulation.

Experimental Log Kow data for this compound is not available. However, computational models provide reliable estimates for this property.

ParameterPredicted ValueInterpretation (Based on ECHA Guidance)
Log Kow (Octanol-Water Partition Coefficient)4.5 - 4.8Values above 3 suggest a potential for bioaccumulation. This compound falls into a range where bioaccumulation is a possibility and warrants consideration.

While the estimated Log Kow suggests a potential for bioaccumulation, this must be considered alongside the compound's metabolism. If the rate of biodegradation or metabolic transformation within an organism is rapid, significant bioaccumulation may not occur despite a high Log Kow.

Safety Profiles and Risk Assessment in Laboratory and Industrial Settings

The safe handling of this compound in occupational settings requires an understanding of its potential exposure routes and the implementation of appropriate control measures.

Exposure Pathways and Occupational Health

Direct occupational exposure limits (OELs) for this compound have not been established by regulatory bodies. In such cases, it is common practice to consider the toxicology of the parent or structurally related compounds, while accounting for differences in physical properties. The parent compound, 1,3-dioxolane, is a volatile liquid with established exposure limits.

Occupational Exposure Limits for 1,3-Dioxolane (CAS 646-06-0)
OrganizationLimit (8-hour TWA)
ACGIH (TLV)20 ppm nj.govosha.gov
Germany (AGW)50 ppm lobachemie.com
Ireland (OELV)20 ppm hsa.ie

However, this compound differs significantly from 1,3-dioxolane due to its long alkyl chain. This structural difference results in a much lower vapor pressure, reducing the likelihood of significant exposure via inhalation of vapors under normal conditions. Conversely, its increased lipophilicity suggests that dermal absorption may be a more significant exposure pathway.

Inhalation: The primary inhalation risk is likely from aerosols, mists, or vapors generated at elevated temperatures, rather than from vapor at ambient temperature. scbt.com

Dermal Contact: As a lipophilic substance, it has the potential to be absorbed through the skin. Prolonged or repeated skin contact should be avoided. targetmol.com

Ingestion: Accidental ingestion is a possible but less common route of occupational exposure.

Standard industrial hygiene practices are recommended for handling. These include the use of chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. lobachemie.com Work should be conducted in a well-ventilated area, and if aerosols are generated, respiratory protection may be necessary. scbt.com

Environmental Impact of Dioxolane Compounds

The environmental impact of dioxolane compounds varies greatly depending on their specific structure. It is important to distinguish between different isomers and derivatives.

1,3-Dioxolanes: This class of compounds, including this compound, contains an acetal functional group. Acetals are generally susceptible to hydrolysis, which can be a key step in their environmental degradation. researchgate.net Because of this degradability, some 1,3-dioxolane derivatives have been explored as "green" or biobased solvents, presenting a more environmentally benign alternative to persistent traditional solvents.

1,4-Dioxane (B91453): In contrast, 1,4-dioxane (a cyclic ether, not an acetal) is a compound of significant environmental concern. It is highly water-soluble, mobile in groundwater, and resistant to natural biodegradation processes. This persistence has led to its classification as a contaminant of emerging concern, particularly in water supplies.

The environmental profile of this compound is therefore expected to be more favorable than that of 1,4-dioxane due to its susceptibility to hydrolysis and biodegradation. However, its higher Log Kow value indicates that if released into the environment, it would preferentially partition to soil, sediment, and organic matter rather than remaining solely in the water column.

Fungitoxicity and Biological Activity of Dioxolane Analogs

Structure-Activity Relationships in Dioxolane Fungicides

The antifungal activity of dioxolane derivatives is intricately linked to their molecular structure. The nature, position, and stereochemistry of substituents on the dioxolane ring play a crucial role in determining their efficacy against various fungal species.

One of the most extensively studied classes of dioxolane-containing fungicides is the 1,2,4-triazole (B32235) derivatives. In these compounds, the dioxolane ring is often substituted at the 2-position with an aryl group and a methyl-1H-1,2,4-triazole moiety. Structure-activity relationship (SAR) studies have revealed that the substituents on the aryl ring significantly impact the antifungal potency. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- msu.edu.uamdpi.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives tested against Magnaporthe oryzae, the introduction of a methyl group to the phenyl ring led to a decrease in antifungal activity. icm.edu.pl Conversely, the presence of specific halogen substitutions on the phenyl ring can enhance fungitoxicity. For example, a chlorine atom at the 3-position of a phenoxy moiety was shown to have a positive effect on the antifungal activity. icm.edu.pl

The length and nature of the alkyl chain at the 2-position of the dioxolane ring also influence biological activity. While specific data on the intrinsic fungitoxicity of this compound is limited, studies on related long-chain alkyl dioxolanes suggest that lipophilicity, conferred by the alkyl chain, can be a determining factor in antifungal action. nih.gov However, the relationship is not always linear, and an optimal chain length often exists for maximum activity. It is worth noting that this compound has been identified as an effective penetration enhancer, facilitating the delivery of antifungal drugs like econazole (B349626) into the nail, which suggests it interacts with biological membranes. nih.gov

Furthermore, the stereochemistry of the dioxolane ring can be a critical determinant of antifungal activity. The synthesis of enantiomerically pure dioxolanes has demonstrated that different stereoisomers can exhibit varying levels of fungitoxicity.

Dioxolane Analog Base StructureSubstituent ModificationEffect on Antifungal ActivityTarget Fungi Example
1-(4-phenoxymethyl-2-phenyl- msu.edu.uamdpi.comdioxolan-2-ylmethyl)-1H-1,2,4-triazoleMethyl group on phenyl ringDecreased activity icm.edu.plMagnaporthe oryzae icm.edu.pl
Chlorine at 3-position of phenoxy moietyIncreased activity icm.edu.pl
General 2-substituted-1,3-dioxolanesLong alkyl chain (e.g., C11-C13)Influences activity (lipophilicity dependent) nih.govVarious
Aryl, imidazole, pyrazole (B372694) groupsBroad spectrum of biological activities nih.gov

Comparative Analysis with Other Heterocyclic Antifungal Compounds

Dioxolane-based fungicides belong to the broader category of heterocyclic antifungal agents, which includes several established classes of compounds, most notably the azoles, polyenes, and echinocandins.

Azole Antifungals: The azole class, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, propiconazole), is perhaps the most comparable to many synthetic dioxolane fungicides in terms of their mechanism of action. nih.gov Many dioxolane-triazole hybrids have been developed, and their antifungal activity is often compared to commercial azole fungicides. For example, a novel 1-(4-phenoxymethyl-2-phenyl- msu.edu.uamdpi.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivative demonstrated an IC50 value of approximately 3.8 ± 0.5 μM against M. oryzae, which is comparable to the IC50 of the commercial triazole fungicide propiconazole (B1679638) (approximately 3.7 ± 0.2 μM). icm.edu.pl This suggests that the dioxolane moiety can be a viable component in designing potent azole-type fungicides.

Polyene Antifungals: Polyenes, such as amphotericin B and nystatin, represent an older class of broad-spectrum antifungal agents. Their mechanism involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption. This mode of action is distinct from that of azole and many dioxolane-based fungicides.

Echinocandins: Echinocandins (e.g., caspofungin, micafungin) are a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. nih.govsemanticscholar.orgnih.govresearchgate.netdovepress.com This mechanism is highly specific to fungi and is different from that of membrane-targeting antifungals.

The development of dioxolane analogs as antifungal agents is often aimed at achieving a broad spectrum of activity, similar to some azoles and polyenes, while potentially offering improved safety profiles or overcoming resistance mechanisms. The fungicidal or fungistatic effect of dioxolanes can vary depending on the specific derivative and the target fungus. For instance, certain novel 1,3-dioxolane derivatives have shown excellent activity against Candida albicans. researchgate.netnih.govdoaj.org

Antifungal ClassPrimary Mechanism of ActionExamplesSpectrum of Activity
Dioxolane Analogs (e.g., triazole hybrids)Often ergosterol biosynthesis inhibition (similar to azoles)1-(4-phenoxymethyl-2-phenyl- msu.edu.uamdpi.comdioxolan-2-ylmethyl)-1H-1,2,4-triazoleVariable, can be broad-spectrum against yeasts and molds researchgate.netnih.govicm.edu.pl
AzolesInhibition of lanosterol (B1674476) 14α-demethylase, disrupting ergosterol synthesis nih.govFluconazole, Ketoconazole, Propiconazole nih.govBroad-spectrum against yeasts and molds nih.gov
PolyenesBinds to ergosterol, causing membrane leakageAmphotericin B, NystatinVery broad-spectrum
EchinocandinsInhibition of β-(1,3)-D-glucan synthesis in the cell wall nih.govsemanticscholar.orgnih.govresearchgate.netdovepress.comCaspofungin, Micafungin nih.govsemanticscholar.orgnih.govresearchgate.netdovepress.comPrimarily active against Candida and Aspergillus species nih.govsemanticscholar.orgnih.govresearchgate.netdovepress.com

Q & A

Basic: What synthetic routes are recommended for 2-n-Nonyl-1,3-dioxolane, and how does the nonyl chain influence reaction optimization?

Methodological Answer:
this compound can be synthesized via acid-catalyzed cyclization of nonyl glycol derivatives or through transacetalization reactions. The long alkyl chain (nonyl group) introduces steric hindrance, necessitating:

  • Catalyst Selection: Strong Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) to overcome steric effects .
  • Temperature Control: Elevated temperatures (80–120°C) to enhance reaction kinetics, though prolonged heating may risk decomposition .
  • Solvent Choice: Non-polar solvents (toluene, hexane) improve solubility of the hydrophobic nonyl chain .
Parameter Shorter Chains (e.g., Propyl) 2-n-Nonyl
Reaction Time4–6 hours12–24 hours
Yield OptimizationRoom temperature feasibleRequires >80°C
Byproduct FormationMinimalIncreased risk

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify dioxolane ring protons (δ 4.8–5.2 ppm) and nonyl chain methylene/methyl groups (δ 0.8–1.5 ppm). Splitting patterns distinguish equatorial/axial protons .
    • ¹³C NMR: Confirm ether carbons (δ 90–100 ppm) and alkyl chain signals (δ 14–35 ppm) .
  • Mass Spectrometry (MS):
    • EI-MS: Look for molecular ion [M]⁺ at m/z 214 (C₁₂H₂₂O₂) and fragment ions (e.g., loss of nonyl group at m/z 102) .
  • IR Spectroscopy: Ether C-O-C stretching (1050–1150 cm⁻¹) and alkyl C-H stretches (2800–3000 cm⁻¹) .

Advanced: How can contradictory data on this compound’s solvent efficacy in radical polymerization be resolved?

Methodological Answer:
Discrepancies in solvent performance often arise from impurities or competing side reactions. To address this:

Purity Assessment: Use GC-MS or HPLC to verify solvent purity (>99%) and quantify trace aldehydes/ketones that inhibit radical initiation .

Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track monomer conversion and identify side products .

Control Experiments: Compare polymerization rates with/without this compound to isolate solvent effects .

Example Workflow:

  • Step 1: Purify solvent via fractional distillation.
  • Step 2: Conduct polymerization under inert atmosphere (N₂/Ar) to exclude oxygen interference.
  • Step 3: Characterize polymer molecular weight (GPC) and dispersity to correlate with solvent quality.

Advanced: What computational strategies predict this compound’s interactions in lithium-ion battery electrolytes?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation dynamics of Li⁺ ions with this compound’s ether oxygen atoms. Use force fields (e.g., OPLS-AA) to model van der Waals and electrostatic interactions .
  • Density Functional Theory (DFT): Calculate binding energies between Li⁺ and dioxolane rings to assess coordination stability .
  • QSPR Modeling: Correlate nonyl chain length with ionic conductivity using descriptors like molar volume and polarity indices .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation; vapor pressure is low but prolonged exposure risks CNS depression .
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Keep in amber glass bottles under nitrogen to prevent oxidation; store at 2–8°C for long-term stability .
  • Disposal: Neutralize with aqueous NaOH (1M) before incineration to avoid environmental release .

Advanced: How do steric effects of the nonyl group impact this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The bulky nonyl chain reduces accessibility to the dioxolane ring’s electrophilic carbons:

  • Kinetic Studies: Compare reaction rates with smaller analogs (e.g., 2-methyl derivatives) to quantify steric hindrance .
  • Solvent Polarity: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and mitigate steric barriers .
  • Catalyst Design: Employ bulky ligands (e.g., P(t-Bu)₃) to align steric environments and enhance regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.